

How to dissolve and store UVI3003 for research.

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Compound of Interest

Compound Name: UVI3003

Cat. No.: B1142216

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Application Notes and Protocols for UVI3003

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the dissolution and storage of **UVI3003**, a selective Retinoid X Receptor (RXR) antagonist, for research purposes. Adherence to these protocols is crucial for maintaining the compound's integrity and ensuring experimental reproducibility.

Chemical and Physical Properties

UVI3003 is a potent and selective antagonist of Retinoid X Receptors (RXRs).^{[1][2][3][4][5]} Its fundamental properties are summarized below.

Property	Value	Reference
Molecular Weight	436.58 g/mol	[1]
Molecular Formula	C ₂₈ H ₃₆ O ₄	[1]
CAS Number	847239-17-2	
Purity	≥98%	[1]
Appearance	White to off-white solid	[2]

Dissolution Protocols

UVI3003 is insoluble in water and requires organic solvents for dissolution.^[3] The choice of solvent will depend on the specific experimental requirements (e.g., in vitro vs. in vivo applications).

Stock Solution Preparation for In Vitro Use

Dimethyl sulfoxide (DMSO) and ethanol are the recommended solvents for preparing concentrated stock solutions for in vitro experiments.

Quantitative Solubility Data:

Solvent	Maximum Concentration	Molar Concentration (mM)	Reference
DMSO	100 mg/mL	229.05 mM	^[2] ^[5]
DMSO	87 mg/mL	199.27 mM	^[3]
Ethanol	100 mM	100 mM	

Protocol:

- Solvent Selection: Use fresh, anhydrous, high-purity DMSO or ethanol.^[2]^[3] Moisture in DMSO can significantly decrease the solubility of **UVI3003**.^[3]
- Weighing: Accurately weigh the desired amount of **UVI3003** powder in a sterile microcentrifuge tube.
- Dissolution: Add the appropriate volume of solvent to achieve the target concentration. To aid dissolution, vortex the solution and, if necessary, use an ultrasonic bath.^[2]^[5] Gentle heating can also be applied.^[2]
- Verification: Ensure the solution is clear and free of any visible precipitate before use.
- Storage: Store the stock solution as recommended in Section 3.

Formulation for In Vivo Use

For animal studies, **UVI3003** can be formulated in various vehicles. The following are established protocols.

In Vivo Formulation Data:

Vehicle	Achievable Concentration	Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (5.73 mM)	[2]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (5.73 mM)	[2]
Carboxymethylcellulose sodium (CMC-Na)	≥ 5 mg/mL	[3]

Protocol (Example using PEG300/Tween-80 formulation):

- Initial Dissolution: Dissolve **UVI3003** in DMSO to create a concentrated pre-stock.
- Vehicle Preparation: In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween-80, and saline in the specified ratios.
- Formulation: Add the **UVI3003**/DMSO pre-stock to the vehicle to achieve the final desired concentration. The order of addition is critical.[\[2\]](#)[\[3\]](#)
- Homogenization: Ensure the final solution is a clear and homogenous mixture. Sonication may be required.[\[5\]](#)

Storage and Stability

Proper storage is critical to prevent degradation and maintain the biological activity of **UVI3003**.

Storage Recommendations:

Form	Storage Temperature	Duration	Reference
Powder	-20°C	3 years	[2] [3] [5]
Solvent	-80°C	1-2 years	[2] [3] [5]
Solvent	-20°C	1 month	[3] [4]

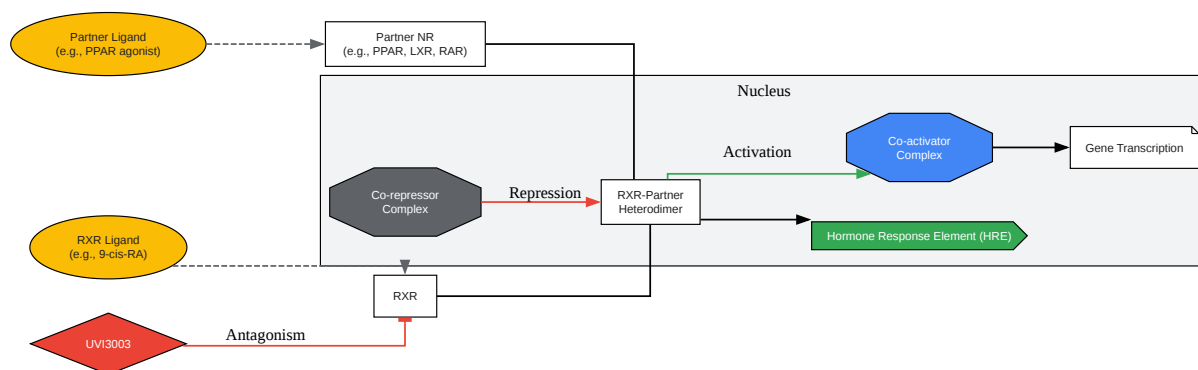
Protocol for Long-Term Storage:

- Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into single-use aliquots in sterile, tightly sealed tubes.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
- Freezing: Store the aliquots at -80°C for maximum stability.[\[3\]](#)[\[5\]](#)

Biological Context: RXR Signaling

UVI3003 functions as an antagonist to Retinoid X Receptors (RXRs).[\[6\]](#)[\[7\]](#) RXRs are nuclear receptors that play a central role in gene regulation by forming heterodimers with other nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Retinoic Acid Receptors (RARs).[\[6\]](#)[\[8\]](#) These heterodimers bind to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription. By binding to the RXR subunit, **UVI3003** prevents the conformational changes required for co-activator recruitment and subsequent gene activation.

Below is a simplified diagram illustrating the canonical signaling pathway involving RXR heterodimers.



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Caption: Simplified RXR heterodimer signaling pathway and the antagonistic action of **UVI3003**.

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